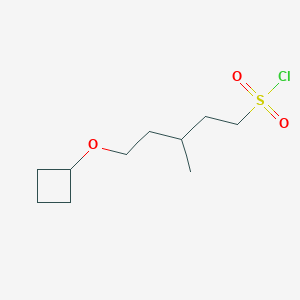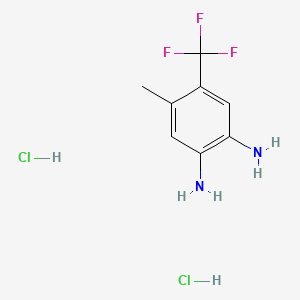![molecular formula C12H14ClNO4 B13492132 methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate](/img/structure/B13492132.png)
methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate is a chemical compound with the molecular formula C12H14ClNO4. It is an ester derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate typically involves the following steps:
Protection of the Amine Group: The amine group of the amino acid is protected using the benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Esterification: The carboxylic acid group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Chlorination: The final step involves the introduction of the chlorine atom to the propanoate moiety. This can be achieved using thionyl chloride or phosphorus trichloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Deprotection: Hydrogen gas in the presence of Pd/C catalyst.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoic acid.
Deprotection: The free amine derivative of the compound.
科学研究应用
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate is widely used in scientific research, particularly in:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: For the development of new drugs and as a building block in peptide synthesis.
Biological Studies: To study enzyme-substrate interactions and protein modifications.
Industrial Applications: In the production of fine chemicals and specialty materials.
作用机制
The compound exerts its effects primarily through its functional groups. The benzyloxycarbonyl group protects the amine functionality, allowing selective reactions at other sites. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets. The chlorine atom can be substituted with various nucleophiles, enabling the synthesis of diverse derivatives with potential biological activities.
相似化合物的比较
Similar Compounds
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of chlorine.
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-bromopropanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-iodopropanoate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate is unique due to its specific combination of functional groups, which allows for versatile chemical modifications. The presence of the chlorine atom makes it a valuable intermediate for nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives.
属性
分子式 |
C12H14ClNO4 |
|---|---|
分子量 |
271.69 g/mol |
IUPAC 名称 |
methyl (2S)-3-chloro-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C12H14ClNO4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m1/s1 |
InChI 键 |
UQUQXYVMAKOZMV-SNVBAGLBSA-N |
手性 SMILES |
COC(=O)[C@@H](CCl)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
COC(=O)C(CCl)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13492052.png)
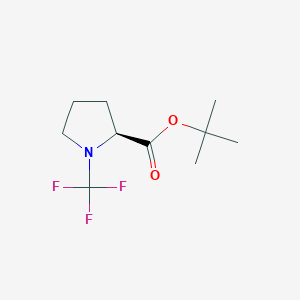
![1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole](/img/structure/B13492076.png)

![5-[(2-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492084.png)
![Benzyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13492103.png)
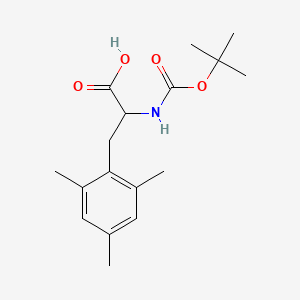
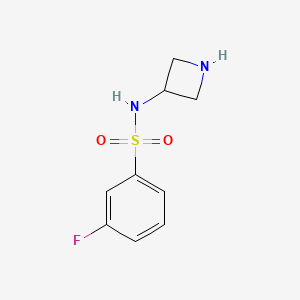



![Methyl O-[2-(methyloxy)ethyl]-L-serinate](/img/structure/B13492135.png)
